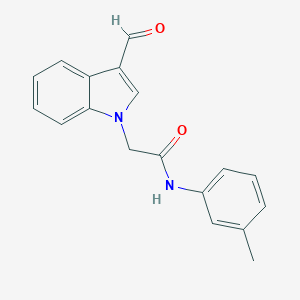

![molecular formula C15H16N2O2 B422518 N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide CAS No. 426217-11-0](/img/structure/B422518.png)

N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide” is a compound that contains a pyrrole ring, which is known to possess diverse biological activities . It interferes with the production of pyrimidine, a compound that fungi need to make DNA .

Synthesis Analysis

The synthesis of pyrrole-containing compounds involves various tactical approaches . The structure of HIV-1 gp41 binding site for small molecule inhibitors has been used to synthesize a new series of 2,5-dimethyl-3-(5-(N-phenylrhodaninyl) methylene)-N-(3-(1 H-tetrazol-5-yl) phenyl) pyrrole compounds with improved anti-HIV-1 activity .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrole ring, which is a five-membered aromatic heterocycle . The compound has a molecular weight of 256.300 Da .Chemical Reactions Analysis

The compound has been found to increase monoclonal antibody production . It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Physical And Chemical Properties Analysis

The compound is a white to light yellow crystalline solid . It can dissolve in many organic solvents such as alcohol, ether, and chlorinated hydrocarbons, but its solubility in water is relatively low .Applications De Recherche Scientifique

Biological Effects and Toxicology

Biological Effects of Acetamide Derivatives : A review on the toxicology of acetamide and its derivatives highlights the importance of these chemicals due to their commercial importance and the considerable addition to our knowledge about their biological consequences of exposure. The data for each chemical is considered separately, including environmental toxicology which has been greatly expanded (Kennedy, 2001).

Environmental Impact and Degradation

Degradation of Acetaminophen : A comprehensive review focuses on the advanced oxidation processes (AOPs) used to treat acetaminophen from an aqueous medium, revealing various kinetics, mechanisms, and by-products. The review also discusses biotoxicity and proposes degradation pathways, contributing to enhancing the degradation of such compounds by AOP systems (Qutob et al., 2022).

Pharmacological Applications

Synthesis of Heterocycles for Biological Activity : A concise review discusses the synthesis of pyrazole heterocycles, emphasizing their importance in medicinal chemistry due to their widespread biological activities. This indicates a methodological interest in developing compounds like N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide for potential pharmacological applications (Dar & Shamsuzzaman, 2015).

Methodological Challenges in Research

Methodological Issues in Assessing Drug Impact : A review on intrauterine exposure to acetaminophen and adverse developmental outcomes highlights the methodological challenges in epidemiological studies, including confounding and measurement errors. This reflects the complexity of research in pharmacology and toxicology, relevant to studying the effects of specific compounds like this compound (Liew & Ernst, 2021).

Mécanisme D'action

Target of Action

Compounds containing imidazole, a similar heterocyclic moiety, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral properties .

Mode of Action

It is known that the compound’s interaction with its targets can lead to various biochemical changes .

Biochemical Pathways

It is known that compounds with similar structures can affect a wide range of pathways, leading to various downstream effects .

Result of Action

It is known that similar compounds can have a wide range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of similar compounds .

Safety and Hazards

Orientations Futures

Pyrrole-containing compounds are considered a potential source of biologically active compounds . They have been used in various therapeutic areas such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more . Therefore, further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

Propriétés

IUPAC Name |

N-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-8-13(9-18)11(2)17(10)15-6-4-14(5-7-15)16-12(3)19/h4-9H,1-3H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRKQCGWJOLYKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982910 |

Source

|

| Record name | N-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6436-03-9 |

Source

|

| Record name | N-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-chloro(methylsulfonyl)anilino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B422435.png)

![2-[5-chloro-2-methoxy(methylsulfonyl)anilino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B422438.png)

![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B422440.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B422441.png)

![N-cyclohexyl-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B422443.png)

![N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B422444.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B422450.png)

![4-(4-bromophenyl)-6-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B422453.png)

![2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide](/img/structure/B422454.png)

![N-cyclopropyl-2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)acetamide](/img/structure/B422455.png)

![Ethyl 4-({2,5-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)piperazine-1-carboxylate](/img/structure/B422456.png)

![1-(4-Benzylpiperidin-1-yl)-2-[(4-methylbenzyl)sulfanyl]ethanone](/img/structure/B422458.png)